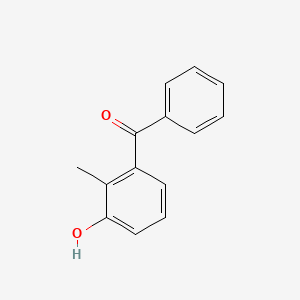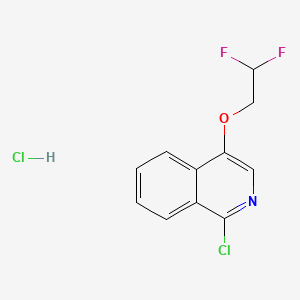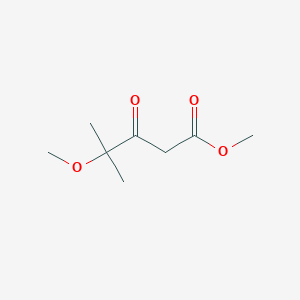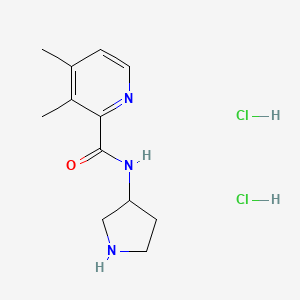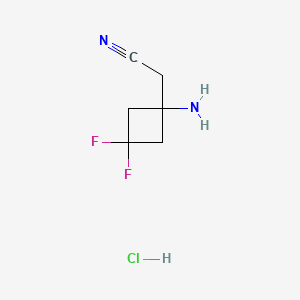
2-(1-Amino-3,3-difluorocyclobutyl)acetonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-amino-3,3-difluorocyclobutyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H9ClF2N2 It is known for its unique structure, which includes a cyclobutyl ring substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-3,3-difluorocyclobutyl)acetonitrile hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with ammonia to form the corresponding amino derivative. This intermediate is then reacted with acetonitrile under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-3,3-difluorocyclobutyl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-(1-amino-3,3-difluorocyclobutyl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-amino-3,3-difluorocyclobutyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
- 3,3-difluorocyclobutan-1-amine
- 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile
Uniqueness
2-(1-amino-3,3-difluorocyclobutyl)acetonitrile hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in research and industrial applications. Its difluorocyclobutyl ring provides stability and reactivity that are advantageous in the synthesis of complex molecules.
Properties
CAS No. |
2825011-00-3 |
|---|---|
Molecular Formula |
C6H9ClF2N2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
2-(1-amino-3,3-difluorocyclobutyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)3-5(10,4-6)1-2-9;/h1,3-4,10H2;1H |
InChI Key |
KHTIWMPJUJFFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CC#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
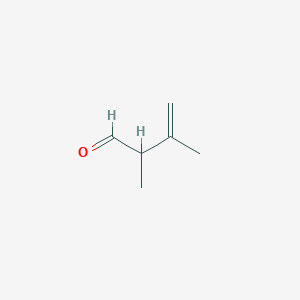

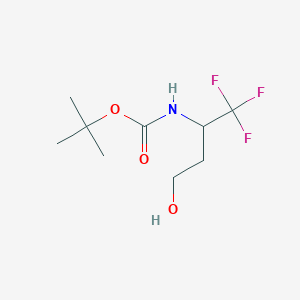
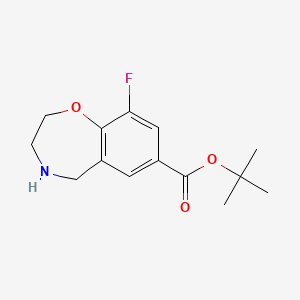
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
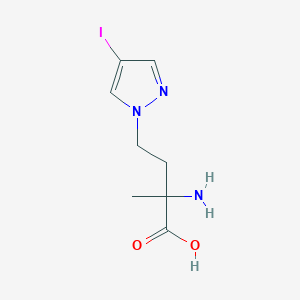
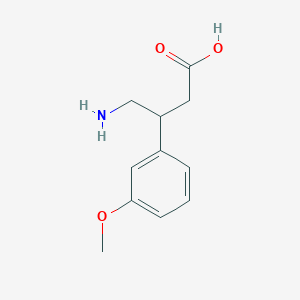
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
